chemical structure and molecular properties of 1-(4-Tert-butylphenyl)piperidin-4-amine
chemical structure and molecular properties of 1-(4-Tert-butylphenyl)piperidin-4-amine
Physicochemical Profiling, Synthetic Utility, and Molecular Architecture[1][2]
Executive Summary
1-(4-Tert-butylphenyl)piperidin-4-amine is a specialized heterocyclic building block characterized by a lipophilic para-tert-butylphenyl tail attached to a polar piperidine-4-amine head group.[1] While not a marketed drug itself, this scaffold represents a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, antifungal agents (e.g., fenpropidin analogs), and antihistamines.
This technical guide provides a comprehensive analysis of its molecular properties, optimized synthetic routes via Palladium-catalyzed cross-coupling, and handling protocols. Researchers must distinguish this compound from its structural isomer, N-phenyl-1-(tert-butyl)piperidin-4-amine, and the controlled substance precursor tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP).[1]
Part 1: Molecular Architecture & Physicochemical Profile
The molecule consists of a central piperidine ring in a chair conformation, N-substituted with a 4-tert-butylphenyl group.[1] The C4 position holds a primary amine, serving as a handle for further derivatization (e.g., amide coupling, reductive amination).
1.1 Structural Descriptors
| Property | Value | Notes |
| SMILES | CC(C)(C)c1ccc(N2CCC(N)CC2)cc1 | Useful for cheminformatics & docking.[1][2] |
| InChI Key | Unique identifier required | Standardizes database searches. |
| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic due to the tert-butyl group.[1] |
| pKa (Base) | ~10.2 (Piperidine amine) | The primary amine is highly basic; exists as cation at pH 7.4. |
| H-Bond Donors | 2 | From the primary amine (-NH₂).[1] |
| H-Bond Acceptors | 2 | Tertiary amine (ring) and primary amine.[1] |
| Rotatable Bonds | 2 | C(phenyl)-N(piperidine) and C(t-butyl)-Phenyl.[1] |
1.2 Conformational Analysis
The piperidine ring predominantly adopts a chair conformation .[3] The bulky 4-tert-butylphenyl group at the N1 position and the amine at C4 prefer equatorial orientations to minimize 1,3-diaxial interactions.[1] The tert-butyl group on the phenyl ring acts as a "lipophilic anchor," often burying itself in hydrophobic pockets of receptor targets (e.g., hERG channel, GPCR orthosteric sites).
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 1-(4-tert-butylphenyl)piperidin-4-amine is most efficiently achieved via Buchwald-Hartwig Amination .[1] Traditional nucleophilic aromatic substitution (SNAr) is ineffective here because the tert-butyl group is electron-donating, deactivating the phenyl ring toward nucleophilic attack.[1]
2.1 Optimized Route: Pd-Catalyzed Cross-Coupling
This protocol ensures high yields and avoids the formation of bis-arylated byproducts by using a protected diamine.[1]
Step 1: N-Arylation
-
Reagents: 1-Bromo-4-tert-butylbenzene + 4-(N-Boc-amino)piperidine.[1]
-
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: BINAP or XPhos (preferred for electron-rich aryl halides).[1]
-
Base: NaOtBu or Cs₂CO₃.[4]
-
Solvent: Toluene or Dioxane, 100°C.
Step 2: Deprotection
-
Reagents: TFA/DCM or HCl/Dioxane.
-
Product: 1-(4-Tert-butylphenyl)piperidin-4-amine (isolated as HCl salt or free base).[1]
2.2 Synthetic Workflow Diagram
2.3 Critical Process Parameters
-
Ligand Selection: Standard PPh₃ is insufficient. Bulky, electron-rich phosphines like XPhos or RuPhos are required to facilitate the oxidative addition into the electron-rich aryl bromide [1][2].[1]
-
Base Sensitivity: Use Cs₂CO₃ if functional group tolerance is needed; NaOtBu is faster but stronger.
-
Purification: The Boc-protected intermediate is lipophilic and easily purified by silica flash chromatography (Hexane/EtOAc).[1] The final amine is polar; use amine-functionalized silica or basic extraction (DCM/NaOH).[1]
Part 3: Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Signals |
| ¹H NMR (400 MHz, CDCl₃) | Aromatic: δ 7.30 (d, 2H), 6.90 (d, 2H) t-Butyl: δ 1.30 (s, 9H) Piperidine: δ 3.60 (m, 2H), 2.80 (m, 2H) | The AA'BB' aromatic system and the sharp singlet at 1.3 ppm are definitive. |
| LC-MS (ESI+) | [M+H]⁺ = 233.2 | Single peak purity >95%.[1] |
| IR Spectroscopy | N-H stretch: 3300–3400 cm⁻¹ C-H stretch (aliphatic): 2960 cm⁻¹ | Absence of C=O (carbonyl) confirms deprotection. |
Part 4: Pharmacophore & Biological Potential
4.1 Biological Activity Profile
This compound serves as a "privileged structure" scaffold.[5]
-
Antifungal Activity: The tert-butylphenyl-piperidine motif mimics the structure of Fenpropidin and Amorolfine , which inhibit ergosterol biosynthesis (specifically
-reductase and -isomerase) [3].[1] -
GPCR Ligands: N-aryl piperidines are classic scaffolds for Dopamine (D2/D4) and Serotonin (5-HT) receptor antagonists.[1] The bulky tert-butyl group often improves potency by filling hydrophobic pockets but increases the risk of off-target effects.[1]
4.2 hERG Liability Warning
Critical Safety Note for Drug Design: The combination of a basic amine (pKa ~10) and a lipophilic tail (LogP >3) is a classic pharmacophore for hERG potassium channel blockade. This can lead to QT interval prolongation (cardiotoxicity).
-
Mitigation: If using this scaffold in drug discovery, early hERG screening is mandatory. Introducing polarity on the tert-butyl group (e.g., replacing -C(CH₃)₃ with -CF₃ or a polar heterocycle) may reduce this risk.[1]
Part 5: Handling, Stability & Safety
-
Physical State: Off-white to pale yellow solid or viscous oil (depending on purity/salt form).[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) upon prolonged air exposure.[1]
-
Safety Profile:
References
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Buchwald-Hartwig Amination Protocols
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Ligand Selection for Electron-Rich Aryl Halides
-
Source: Sigma-Aldrich (Merck).[1] "Buchwald-Hartwig Cross Coupling Reaction Product Guide."
-
-
Piperidine Scaffolds in Antifungals
- Source: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents."
-
URL:[Link]
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Compound Registry Data (CAS 1016818-89-5)
- Source: Amaybio Product C
-
URL:[Link]
Sources
- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
